Cas no 1448066-03-2 (4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide)

4-Methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a thiolane ring and methoxy substituents, offering unique reactivity and structural versatility in synthetic chemistry. Its molecular design combines a sulfonamide backbone with methoxy-functionalized aromatic and heterocyclic moieties, making it valuable for applications in medicinal chemistry and drug development. The compound's distinct substitution pattern enhances its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting sulfur-containing pharmacophores. Its stability and well-defined stereochemistry further support its utility in controlled organic transformations. Researchers may explore its use in developing novel enzyme inhibitors or receptor modulators due to its tailored electronic and steric properties.
4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide structure
1448066-03-2 structure
Product Name:4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide
CAS No:1448066-03-2
MF:C14H21NO4S2
MW:331.450841665268
CID:6387719
PubChem ID:71804891
Update Time:2025-06-13

4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide
    • 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzenesulfonamide
    • F6420-0776
    • 1448066-03-2
    • 4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide
    • 4-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide
    • AKOS024557298
    • Inchi: 1S/C14H21NO4S2/c1-11-8-12(18-2)4-5-13(11)21(16,17)15-9-14(19-3)6-7-20-10-14/h4-5,8,15H,6-7,9-10H2,1-3H3
    • InChI Key: VCZAPMHSAGJQJF-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2(OC)CCSC2)(=O)=O)=CC=C(OC)C=C1C

Computed Properties

  • Exact Mass: 331.09120050g/mol
  • Monoisotopic Mass: 331.09120050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 98.3Ų

4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide Pricemore >>

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4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide Related Literature

Additional information on 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide

Introduction to 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide (CAS No. 1448066-03-2)

4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide, identified by the CAS number 1448066-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this molecule, particularly the presence of a methoxythiolan-3-yl moiety and a methylbenzene-1-sulfonamide backbone, contribute to its unique chemical and pharmacological profile.

The 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide molecule exhibits a complex arrangement of functional groups that make it a promising candidate for further investigation in drug discovery. The methoxythiolan-3-yl substituent introduces a sulfur-rich heterocyclic ring, which is known to enhance binding affinity to biological targets. This structural element is particularly relevant in the development of novel therapeutic agents targeting enzyme inhibition and receptor interaction. In contrast, the methylbenzene-1-sulfonamide portion provides a rigid aromatic scaffold that can be modulated to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Studies have suggested that the sulfonamide group may serve as a key pharmacophore for interacting with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. Additionally, the methoxythiolan-3-yl moiety has been identified as a potential site for covalent bonding with biological targets, enhancing drug efficacy through irreversible inhibition.

The synthesis of 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, sulfonation followed by reduction, and protection-deprotection steps to introduce the desired functional groups in the correct sequence. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for preclinical studies.

In preclinical research, 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide has demonstrated encouraging results in models of inflammation and tumor growth. The compound's ability to modulate key signaling pathways has been linked to its potential therapeutic applications. For instance, its interaction with inflammatory cytokine receptors may provide a novel approach to treating chronic inflammatory diseases by selectively inhibiting pro-inflammatory pathways without affecting normal physiological processes.

The pharmacokinetic profile of this compound is another area of active investigation. Early studies suggest that it exhibits moderate solubility in water and oil-based media, which is favorable for formulation into oral or injectable dosage forms. Furthermore, preliminary data indicate that it undergoes slow metabolism in vivo, allowing for prolonged half-life and sustained therapeutic action. These characteristics make it an attractive candidate for further development into a once-daily or long-term treatment regimen.

As research progresses, the potential applications of 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide are expected to expand beyond inflammation and cancer treatment. Its unique structural features may also make it useful in addressing other neurological disorders or infectious diseases where sulfonamides have demonstrated efficacy. Collaborative efforts between synthetic chemists and biologists are essential to fully explore these possibilities and translate laboratory findings into clinical applications.

The regulatory landscape for new pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Developers of 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide must navigate these requirements carefully to ensure compliance with international standards before advancing into human clinical trials. Advances in regulatory science have streamlined some aspects of this process but have also highlighted the need for robust preclinical data generation.

In conclusion, 4-methoxy-N-(3-methoxythiolan-3-yl)methyl-2-methylbenzene-1-sulfonamide (CAS No. 1448066-03-2) represents a promising therapeutic agent with unique structural features that may contribute to its efficacy in treating inflammatory and oncological conditions. Ongoing research continues to uncover new insights into its mechanism of action and potential applications, underscoring its importance as an area of scientific investigation within pharmaceutical chemistry.

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